2-amino-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
CAS No.: 879034-73-8
Cat. No.: VC2025088
Molecular Formula: C7H9N5O
Molecular Weight: 179.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 879034-73-8 |
|---|---|
| Molecular Formula | C7H9N5O |
| Molecular Weight | 179.18 g/mol |
| IUPAC Name | 2-amino-5,6-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
| Standard InChI | InChI=1S/C7H9N5O/c1-3-4(2)9-7-10-6(8)11-12(7)5(3)13/h1-2H3,(H3,8,9,10,11) |
| Standard InChI Key | VFXLDXXGTGVXAX-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C2N=C(NN2C1=O)N)C |
| Canonical SMILES | CC1=C(N=C2N=C(NN2C1=O)N)C |
Introduction
Physical and Chemical Properties
The physical and chemical properties of 2-amino-5,6-dimethyl triazolo[1,5-a]pyrimidin-7(4H)-one are summarized in Table 1, providing essential information for researchers working with this compound.
Table 1: Physical and Chemical Properties of 2-amino-5,6-dimethyl triazolo[1,5-a]pyrimidin-7(4H)-one
The compound possesses a fused heterocyclic system with high nitrogen content, which contributes to its potential hydrogen-bonding capabilities and biological interactions. The presence of methyl groups at positions 5 and 6 likely enhances lipophilicity compared to unsubstituted analogs, potentially improving membrane permeability in biological systems.
Synthesis Methods
Several methods have been reported for the synthesis of triazolopyrimidine derivatives, with certain approaches particularly suitable for the preparation of 2-amino-5,6-dimethyl triazolo[1,5-a]pyrimidin-7(4H)-one.
General Synthetic Route
One common synthetic approach for triazolopyrimidines involves the cyclization of appropriate precursors under specific conditions. For 2-amino-5,6-dimethyl triazolo[1,5-a]pyrimidin-7(4H)-one and related compounds, the synthesis typically involves a reaction between 3,5-diamino-1,2,4-triazole derivatives and appropriate β-dicarbonyl compounds .
Structural Characterization
Molecular Structure
The structure of 2-amino-5,6-dimethyl triazolo[1,5-a]pyrimidin-7(4H)-one features a bicyclic system with a triazole ring fused to a pyrimidine ring. The compound contains an amino group at position 2, methyl groups at positions 5 and 6, and a carbonyl group at position 7, creating a 7(4H)-one moiety.
Structure-Activity Relationships and Related Compounds
Structural Analogs
Several structural analogs of 2-amino-5,6-dimethyl triazolo[1,5-a]pyrimidin-7(4H)-one have been reported, including:
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2-Amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one
Structure-Activity Relationships
Studies on triazolopyrimidine derivatives have revealed several structure-activity relationship (SAR) patterns:
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The amino group at position 2 appears to be critical for certain biological activities, particularly in receptor binding studies
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Modifications at positions 5 and 6 can significantly influence receptor selectivity and binding affinity. For instance, in CCR2/CCR5 studies, it was observed that small aliphatic groups at specific positions were better tolerated in CCR5 binding, while larger groups improved selectivity toward CCR2
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In some triazolopyrimidine derivatives, the presence of a primary amino group at position 2, combined with appropriate substituents at other positions, has been associated with enhanced receptor activity profiles
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